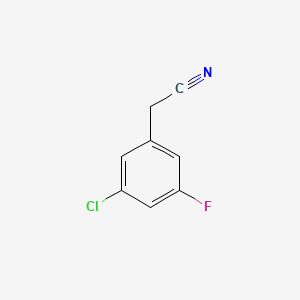

3-Chloro-5-fluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPLYSLPTCBNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370526 | |

| Record name | 3-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493038-93-0 | |

| Record name | 3-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-5-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-fluorophenylacetonitrile synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenylacetonitrile

Introduction

This compound is a key chemical intermediate whose structural motif is of significant interest to researchers in medicinal chemistry and agrochemical development.[1] Its substituted phenylacetonitrile framework serves as a versatile scaffold for the synthesis of more complex, biologically active molecules. The presence of both chloro and fluoro substituents on the aromatic ring provides unique electronic properties and metabolic stability, making it a valuable building block for drug candidates and specialized chemical agents.[1] This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound, offering both theoretical insights and practical, field-proven protocols for the research scientist.

Chapter 1: Synthesis via Nucleophilic Substitution of Benzyl Halides

The most direct and industrially scalable approach to this compound involves the nucleophilic substitution of a corresponding 3-Chloro-5-fluorobenzyl halide with a cyanide salt. This method is favored for its high efficiency and straightforward execution.

1.1: Theoretical and Mechanistic Grounding

This synthesis route proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 3-Chloro-5-fluorobenzyl halide, displacing the halide leaving group.

The reaction is often performed in a biphasic system (e.g., an organic solvent like toluene and water) to accommodate the solubility of the organic substrate and the inorganic cyanide salt.[2] To facilitate the reaction between the two phases, a phase-transfer catalyst (PTC) such as tributylbenzylammonium chloride is employed. The lipophilic cation of the PTC pairs with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can react with the benzyl halide. This catalytic cycle dramatically increases the reaction rate.[3]

1.2: Precursor Synthesis: 3-Chloro-5-fluorobenzyl Bromide

The requisite starting material, 3-Chloro-5-fluorobenzyl bromide, is typically synthesized from 3-chloro-5-fluorotoluene via a free-radical bromination reaction, often initiated by UV light or a radical initiator like AIBN in the presence of N-bromosuccinimide (NBS).

1.3: Detailed Experimental Protocol

The following protocol is adapted from a proven synthetic method for the cyanation of 3-Chloro-5-fluorobenzyl bromide.[2]

Materials:

-

3-Chloro-5-fluorobenzyl bromide (1.0 eq)

-

Sodium Cyanide (NaCN) (3.8 eq)

-

Tributylbenzylammonium chloride (0.07 eq)

-

Toluene

-

Deionized Water

-

Acetic Acid (0.36 eq)

-

Anhydrous Magnesium Sulfate

-

Saturated Sodium Chloride Solution (Brine)

Procedure:

-

In a well-ventilated fume hood, charge a reaction vessel with 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol) and toluene (260 mL).

-

Add acetic acid (5.35 mL, 93.6 mmol) to the solution.

-

In a separate vessel, prepare an aqueous solution of sodium cyanide (48.57 g, 990 mmol) in deionized water (195 mL).

-

Add the phase-transfer catalyst, tributylbenzylammonium chloride (5.68 g, 18.2 mmol), to the aqueous sodium cyanide solution.

-

With vigorous stirring, slowly add the aqueous cyanide/catalyst solution to the organic solution of the benzyl bromide. An exotherm may be observed.

-

Stir the resulting biphasic mixture continuously at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the organic layer. Wash it sequentially with deionized water (200 mL) and saturated sodium chloride solution (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on basic silica gel using a hexane-ethyl acetate (4:1, v/v) eluent to afford the final product.

1.4: Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-5-fluorobenzyl bromide | [2] |

| Key Reagents | Sodium Cyanide, Tributylbenzylammonium chloride | [2] |

| Solvent System | Toluene / Water | [2] |

| Reaction Time | 4 hours | [2] |

| Temperature | Room Temperature | [2] |

| Reported Yield | ~100% (as brown oil) | [2] |

1.5: Experimental Workflow Diagram

Caption: Workflow for Synthesis via Nucleophilic Substitution.

Chapter 2: Synthesis via the Sandmeyer Reaction

An alternative and classic approach for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[4][5] This pathway begins with the corresponding aniline, 3-chloro-5-fluoroaniline, and converts the amino group into a nitrile via a diazonium salt intermediate.

2.1: Mechanistic Overview

The Sandmeyer reaction is a two-part process:[6]

-

Diazotization: The primary aromatic amine (3-chloro-5-fluoroaniline) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺).[7][8]

-

Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). A single-electron transfer from the copper(I) to the diazonium salt is proposed, leading to the formation of an aryl radical, nitrogen gas, and copper(II). The aryl radical then reacts with the cyanide to form the desired benzonitrile product.[6]

2.2: Representative Experimental Protocol

This is a generalized protocol, as a specific procedure for this compound was not available in the initial search. It should be optimized for this specific substrate.

Materials:

-

3-Chloro-5-fluoroaniline (1.0 eq)

-

Hydrochloric Acid (HCl), concentrated (3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Copper(I) Cyanide (CuCN) (1.2 eq)

-

Sodium Cyanide (NaCN) (if preparing a CuCN complex)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 3-chloro-5-fluoroaniline in a mixture of concentrated HCl and water. Cool the solution to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C.

-

Stir for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt is now complete.

-

-

Cyanation:

-

In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide. This is often done by dissolving CuCN in an aqueous solution of NaCN or KCN to form a soluble complex.

-

Warm the copper cyanide solution to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue to heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

2.3: Pathway Diagram

Caption: Synthesis of 3-Chloro-5-fluorobenzonitrile via Sandmeyer Reaction.

Chapter 3: Alternative Synthetic Strategies

While the previous two methods are the most common, other strategies exist that may be suitable depending on the available starting materials and laboratory capabilities.

3.1: Multi-step Synthesis from 3-Chloro-5-fluorobenzaldehyde

A logical, albeit longer, pathway can be envisioned starting from the commercially available 3-Chloro-5-fluorobenzaldehyde.[9][10]

-

Reduction: The aldehyde is first reduced to the corresponding benzyl alcohol, 3-chloro-5-fluorobenzyl alcohol, using a standard reducing agent like sodium borohydride (NaBH₄).

-

Halogenation: The benzyl alcohol is then converted into a good leaving group, typically the benzyl chloride or bromide. This can be achieved using reagents such as thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide.

-

Cyanation: The resulting 3-chloro-5-fluorobenzyl halide is then subjected to cyanation as described in Chapter 1.

Caption: Conceptual Pathway from 3-Chloro-5-fluorobenzaldehyde.

3.2: Modern Palladium-Catalyzed Cyanation

Modern organic synthesis offers powerful cross-coupling methods for the cyanation of aryl halides. This approach would start with a di-halogenated precursor, such as 1-bromo-3-chloro-5-fluorobenzene. Using a palladium catalyst, a suitable phosphine ligand, and a cyanide source, the more reactive aryl bromide can be selectively converted to a nitrile.[11]

Environmentally safer and less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), are often preferred in these modern protocols.[12] While potentially more expensive due to the catalyst, this method offers excellent functional group tolerance and can be performed under milder conditions than the Sandmeyer reaction.

Conclusion

The synthesis of this compound is most efficiently achieved through the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide . This method is high-yielding, procedurally straightforward, and amenable to scale-up. The Sandmeyer reaction provides a robust alternative, particularly if 3-chloro-5-fluoroaniline is a more accessible starting material. Finally, multi-step sequences from the corresponding benzaldehyde and modern palladium-catalyzed methods represent viable, albeit more complex or costly, alternatives that offer flexibility in synthetic design. The choice of pathway will ultimately depend on factors such as starting material availability, cost, required scale, and the specific capabilities of the research laboratory.

References

-

Sandmeyer reaction. Wikipedia. [Link]

-

2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Sandmeyer reaction (video). Khan Academy. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

- US7595417B2 - Cyanation of aromatic halides.

-

3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1. Matrix Fine Chemicals. [Link]

-

Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Khan Academy [khanacademy.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 [matrix-fine-chemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 12. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

An In-depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique molecular structure, featuring both chlorine and fluorine substituents on the phenyl ring, imparts distinct physicochemical properties and enhanced reactivity, making it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, safety considerations, and applications of this compound, serving as a critical resource for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for process development and optimization.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| CAS Number | 493038-93-0 | [1][2] |

| Appearance | Colorless to light yellow to light orange clear liquid | [2] |

| Boiling Point | 244.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | n20/D 1.523-1.525 | [1] |

| Water Solubility | Not miscible or difficult to mix with water. | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions. | [1] |

It is important to note that the boiling point and density are predicted values.[1] Experimental determination of these properties is recommended for precise process control. The compound's immiscibility in water is a key consideration for reaction work-ups and purification procedures, often necessitating the use of organic solvents.

Molecular Structure and Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Caption: Synthetic workflow for this compound.

Experimental Protocol

-

Reaction Setup: Dissolve 3-chloro-5-fluorobenzyl bromide in toluene in a reaction vessel equipped with a stirrer.

-

Addition of Reagents: Prepare an aqueous solution of sodium cyanide and a phase transfer catalyst (e.g., tributylbenzyl ammonium chloride). Slowly add this aqueous solution to the toluene solution of the starting material with vigorous stirring. The use of a phase transfer catalyst is crucial to facilitate the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

-

Reaction Monitoring: Stir the biphasic mixture at room temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with deionized water and a saturated sodium chloride solution to remove any remaining water-soluble impurities and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to remove the toluene.

-

Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound as a colorless to light yellow oil. [1]

Reactivity and Applications in Drug Development

The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring, along with the versatile nitrile group and the benzylic methylene group, makes this compound a highly reactive and valuable building block in organic synthesis.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives. The benzylic protons are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. [2]Its unique substitution pattern allows for the introduction of specific pharmacophores that can enhance the efficacy and selectivity of drug candidates. [2]For instance, it is utilized in the development of agents targeting neurological disorders. [2]

Safety and Handling

General Hazards:

-

Toxicity: Phenylacetonitrile and its derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled. [3][4]* Irritation: May cause skin and eye irritation. [3] Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and eye protection (safety glasses or goggles).

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention. For spills, absorb with an inert material and dispose of in accordance with local regulations.

References

-

Principles of FTIR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSC Chemistry. Retrieved from [Link]

-

1.3 Mass spectrometry (MS). (n.d.). Fiveable. Retrieved from [Link]

-

Principle of Fourier Transform Infrared Spectroscopy (FTIR). (2022, September 16). JASCO Global. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

- Silva, P. J., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3553–3562.

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. (2024, March 6). Universal Lab. Retrieved from [Link]

-

12.2 Interpreting Mass Spectra. (2023, September 20). OpenStax. In Organic Chemistry. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

Melting point determination. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Mass spectrometry and a guide to interpreting mass spectra. (2015, May 7). Compound Interest. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Massachusetts Amherst. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

-

MSDS of 3-chloro-5-fluorobenzonitrile. (2008, November 6). Capot Chemical Co., Ltd. Retrieved from [Link]

- Makosza, M., & Winiarski, J. (2006). Nucleophilic Substitution of Hydrogen in Activated Nitroarenes by Phenylacetonitrile Carbanion. The Journal of Organic Chemistry, 49(9), 1494–1499.

-

Unlocking Chemical Synthesis: A Comprehensive Guide to 3'-Chloro-5'-fluoroacetophenone. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

- Consiglio, G., Arnone, C., Spinelli, D., & Fisichella, S. (1981). Side-chain nucleophilic reactivity of five-membered heterocyclic rings: base-catalysed reactions of aldehydes with phenylacetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (3), 388-392.

-

3-Chloro-5-fluorobenzonitrile: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

3-Chloro-5-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

- Diez-Varga, A., et al. (2014). Allylation of phenylacetonitrile 1 a and ligands used in the initial study.

-

3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

-

Product information, this compound. (n.d.). P&S Chemicals. Retrieved from [Link]

- Li, X., et al. (2017). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. RSC Advances, 7(74), 46949-46956.

- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2025, December 22).

-

Benzeneacetonitrile, 3-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

3-Chloro-5-fluorophenylacetonitrile CAS number and structure

An In-Depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile (CAS: 493038-93-0)

Introduction

This compound, registered under CAS number 493038-93-0, is a highly functionalized aromatic nitrile that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts enhanced reactivity and selectivity, making it a valuable intermediate in diverse fields.[1] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for professionals in research, development, and drug discovery. The strategic placement of its functional groups allows for the precise construction of complex molecular architectures, a crucial aspect in the development of novel pharmaceutical agents, advanced agrochemicals, and specialty materials.[1]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to understanding its reactivity and potential applications. This compound is also known by its synonym, 3-Chloro-5-fluorobenzyl cyanide.[1][3]

IUPAC Name: 2-(3-Chloro-5-fluorophenyl)acetonitrile[3]

Chemical Structure Diagram

The molecule consists of a benzene ring substituted at positions 1, 3, and 5 with a cyanomethyl (-CH₂CN), a chloro (-Cl), and a fluoro (-F) group, respectively.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are essential for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 493038-93-0 | [1][2] |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Density | 1.29 g/cm³ (predicted: 1.286±0.06 g/cm³) | [1][2] |

| Boiling Point | 244.7 ± 25.0 °C (Predicted) | [2] |

| Refractive Index | n20D 1.52 | [1] |

| Solubility | Not miscible or difficult to mix with water | [2] |

| Storage | Store at room temperature, sealed in a dry environment | [1][2] |

Synthesis and Mechanistic Insights

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. This compound is commonly prepared via a nucleophilic substitution reaction involving the corresponding benzyl bromide.

Synthetic Workflow

The synthesis involves the cyanation of 3-Chloro-5-fluorobenzyl bromide. This reaction is a classic example of a phase-transfer catalyzed process, which is essential for bringing the water-soluble nucleophile (cyanide) into contact with the water-insoluble organic electrophile.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (1.0 eq) and a catalytic amount of acetic acid in toluene.

-

Addition of Reagents: To the stirring solution, slowly add an aqueous solution of sodium cyanide (~3.8 eq) and a phase-transfer catalyst, tributylbenzyl ammonium chloride (0.07 eq).

-

Reaction: Maintain vigorous stirring at room temperature for approximately 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and a saturated sodium chloride solution.[2]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil using basic silica gel column chromatography with a hexane-ethyl acetate solvent system to yield pure this compound.[2]

Causality and Expertise: The use of a phase-transfer catalyst like tributylbenzyl ammonium chloride is critical for the success of this reaction. The catalyst forms a lipophilic ion pair with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can react with the benzyl bromide. The addition of acetic acid helps to maintain a stable pH. The basic silica gel for purification is chosen to effectively remove any acidic impurities.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. The structure of this compound is typically verified using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive evidence of the structure. A typical spectrum in CDCl₃ would show:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₈H₅ClFN.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands, including a sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹ and bands corresponding to the C-Cl, C-F, and aromatic C-H bonds.

Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical intermediate. The chloro, fluoro, and nitrile functionalities all serve as handles for further synthetic transformations.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The halogenated phenyl moiety is a common feature in drugs targeting a range of conditions, including neurological disorders.[1] The presence of chlorine and fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4]

-

Agrochemicals: It is utilized in the development of modern pesticides and herbicides.[1] The specific halogenation pattern can lead to compounds with improved efficacy and better environmental profiles compared to existing agrochemicals.[1]

-

Materials Science: Researchers employ this compound in the synthesis of specialty polymers and coatings.[1] Its stability and defined reactivity allow for the design of new materials with tailored thermal, optical, or electronic properties.[1]

Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's toxicological profile.

| Hazard Information | Details | Source |

| Hazard Codes | Xn (Harmful), T (Toxic) | [2] |

| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed. R36/37/38: Irritating to eyes, respiratory system, and skin. | [2] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [2] |

| Hazard Class | 6.1 | [2] |

| Packing Group | III | [2] |

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Room temperature storage is generally acceptable.[1][2]

References

-

PubChem, 3-Chloro-5-fluorobenzonitrile, [Link]

-

P&S Chemicals, Product information, this compound, [Link]

-

Gandeepan, P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

Spectral Characterization of 3-Chloro-5-fluorophenylacetonitrile: A Technical Guide

Introduction

3-Chloro-5-fluorophenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a substituted benzene ring with chloro, fluoro, and cyanomethyl groups, imparts unique reactivity and biological activity to the molecules derived from it. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the interpretation of its spectral signatures.

Molecular Structure

The structure of this compound, with the systematic IUPAC name 2-(3-chloro-5-fluorophenyl)acetonitrile and CAS Number 493038-93-0, is presented below. Understanding the arrangement of atoms and their electronic environments is fundamental to interpreting the spectral data that follows.

Figure 2: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon environment.

Predicted ¹³C NMR Spectrum and Interpretation

As no experimental ¹³C NMR data is currently available in the public domain, a predicted spectrum is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) |

| -CH₂- | ~23 | - |

| -C≡N | ~117 | - |

| Ar-C (Position 1) | ~135 | ³JCF ≈ 3 |

| Ar-C (Position 2) | ~115 | ³JCF ≈ 3 |

| Ar-C (Position 3) | ~135 | ²JCF ≈ 10 |

| Ar-C (Position 4) | ~116 | ²JCF ≈ 22 |

| Ar-C (Position 5) | ~162 | ¹JCF ≈ 250 |

| Ar-C (Position 6) | ~125 | ⁴JCF ≈ 3 |

Interpretation of Predicted Spectrum:

-

The aliphatic carbons of the cyanomethyl group (-CH₂- and -C≡N) are expected at the higher field (lower ppm) region of the spectrum.

-

The aromatic carbons are predicted to appear between 115 and 162 ppm.

-

The carbon directly attached to the highly electronegative fluorine atom (C5) is significantly deshielded and will appear as a doublet with a large one-bond coupling constant (¹JCF).

-

The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), appearing as doublets in a high-resolution spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of CDCl₃.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to ¹H NMR, with calibration to the CDCl₃ solvent signal at 77.16 ppm.

Figure 3: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of the compound's functional groups.

Predicted IR Absorption Bands and Interpretation

While an experimental spectrum for this compound is not available, the key vibrational frequencies can be predicted based on its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2260 - 2240 | Medium-Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aliphatic C-H Bend (-CH₂-) | 1470 - 1430 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Interpretation of Predicted Spectrum:

-

The most characteristic peak is the sharp, medium-intensity absorption of the nitrile group (C≡N) around 2250 cm⁻¹.

-

The presence of the aromatic ring will be confirmed by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

-

The aliphatic -CH₂- group will show C-H stretching just below 3000 cm⁻¹ and a bending vibration around 1450 cm⁻¹.

-

Strong absorptions corresponding to the C-F and C-Cl stretches are expected in the fingerprint region (below 1300 cm⁻¹).

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 4: Key IR vibrational modes of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

For this compound (C₈H₅ClFN), the following are predicted for an electron ionization (EI) mass spectrum:

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 169/171 | Molecular ion peak (isotopic pattern due to ³⁵Cl/³⁷Cl in a ~3:1 ratio) |

| [M - HCN]⁺ | 142/144 | Loss of hydrogen cyanide |

| [M - Cl]⁺ | 134 | Loss of a chlorine radical |

| [C₇H₄F]⁺ | 109 | Benzylic cation after loss of the cyanomethyl radical |

Interpretation of Predicted Spectrum:

-

Molecular Ion: The most critical information is the molecular ion peak. Due to the presence of chlorine, this will appear as two peaks with a mass difference of 2 Da (for ³⁵Cl and ³⁷Cl isotopes) and a characteristic intensity ratio of approximately 3:1. This provides a definitive confirmation of the presence of one chlorine atom.

-

Fragmentation Pattern: The primary fragmentation pathway is likely the benzylic cleavage to form a stable benzylic cation by losing the cyanomethyl radical. Loss of a chlorine radical or a neutral molecule of hydrogen cyanide are also plausible fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Figure 5: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectral characteristics of this compound. By combining partial experimental data with robust theoretical predictions, we have established a detailed spectral profile for this important chemical intermediate. The provided methodologies and interpretations for ¹H NMR, ¹³C NMR, IR, and MS serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound. The clear distinction between experimental and predicted data underscores the importance of rigorous analytical characterization in modern chemical research and development.

References

commercial availability of 3-Chloro-5-fluorophenylacetonitrile

An In-depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile: Commercial Availability, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, detailed synthetic protocols, and critical applications, grounding all information in authoritative sources.

Compound Profile and Significance

This compound (also known as 3-Chloro-5-fluorobenzyl cyanide) is a substituted aromatic nitrile. Its molecular structure, featuring both chloro and fluoro substituents on the phenyl ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.

The presence of halogen atoms enhances the molecule's utility as an intermediate. The electron-withdrawing nature of chlorine and fluorine activates the benzene ring for certain reactions and provides specific sites for further molecular elaboration, a crucial feature in the design of complex, biologically active molecules.

Caption: Molecular structure of this compound.

Key Compound Identifiers:

Commercial Availability

This compound is readily available from a variety of chemical suppliers, typically on a research to bulk scale. When sourcing this material, it is critical to verify purity, which is commonly determined by Gas Chromatography (GC).

The compound is generally supplied as a colorless to light yellow or orange clear liquid.[1][2] Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 1: Summary of Commercial Suppliers and Specifications

| Supplier | Typical Purity | Common Pack Sizes | Reference |

| Chem-Impex | ≥ 98% (GC) | 1g, 5g, 25g | [1] |

| J & K SCIENTIFIC LTD. | Not specified | Inquire | [2] |

| Alfa Aesar | Not specified | Inquire | [2] |

| Capot Chemical Co., Ltd. | Not specified | Inquire | [2] |

| 2A Biotech | 96%+ | Inquire | [3] |

Note: Availability and pack sizes are subject to change. Always confirm with the supplier directly.

Synthesis Protocol: A Validated Approach

Understanding the synthesis of this compound is vital for process development and for researchers who may need to produce derivatives. The most common and efficient route involves the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.[2] This reaction is often facilitated by a phase-transfer catalyst.

Causality in Experimental Design: The use of a phase-transfer catalyst, such as tributylbenzyl ammonium chloride, is a critical choice in this protocol.[2] The reaction involves an aqueous solution of sodium cyanide and an organic solution (toluene) of the benzyl bromide. These two phases are immiscible. The quaternary ammonium salt acts as a "ferry," transporting the cyanide anion (CN⁻) from the aqueous phase into the organic phase where it can react with the substrate, thereby dramatically increasing the reaction rate.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures.[2]

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol) and acetic acid (5.35 mL, 93.6 mmol) in toluene (260 mL).[2]

-

-

Addition of Reagents:

-

Reaction:

-

Stir the biphasic mixture continuously at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).[2]

-

-

Workup and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Isolate the organic (top) layer.[2]

-

Wash the organic layer sequentially with deionized water (200 mL) and then with a saturated sodium chloride solution (200 mL) to remove water-soluble impurities.[2]

-

-

Drying and Concentration:

-

Purification:

-

Purify the crude oil using basic silica gel column chromatography. Elute with a hexane-ethyl acetate (4:1, v/v) solvent system to obtain the final product, this compound, as a brown oil (expected yield ~44.89 g).[2]

-

Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR.[2]

-

Key Applications in Research and Development

This compound is not an end-product but a versatile intermediate whose value lies in its ability to be transformed into more complex molecules.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of functional groups. The halogenated phenyl ring is a common feature in drugs targeting neurological disorders and in kinase inhibitors for oncology.[1][4]

-

Agrochemicals: It is used in the formulation of next-generation agrochemicals, such as pesticides and herbicides.[1][5] The specific substitution pattern can lead to compounds with improved efficacy and better environmental profiles compared to older agents.[1]

-

Materials Science: The stability and defined reactivity of this molecule are leveraged in the development of specialty polymers and advanced coatings.[1] It can be incorporated into polymer backbones to confer specific properties like thermal stability or flame retardancy.

Safety and Handling

As with all nitriles, this compound must be handled with care in a well-ventilated chemical fume hood. It is classified as toxic and an irritant.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

First Aid:

-

In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6][9]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

-

-

Storage: Store in a dry, well-ventilated place with the container tightly closed.[2][6]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][8][9]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-5-fluorobenzonitrile: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Retrieved from [Link]

-

GTP. (2008). MSDS of 3-chloro-5-fluorobenzonitrile. Retrieved from [Link]

-

2A Biotech. (n.d.). 2-(3-CHLORO-5-FLUOROPHENYL)ACETONITRILE. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Safe Handling and Management of 3-Chloro-5-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling, storage, and emergency management of 3-Chloro-5-fluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, this document synthesizes critical safety data, established protocols, and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed as a self-validating system, emphasizing the causality behind each procedural step to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 3-Chloro-5-fluorobenzyl cyanide, 2-(3-Chloro-5-fluorophenyl)acetonitrile | , |

| CAS Number | 493038-93-0 | [1][2][3] |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1][2] |

| Boiling Point | 244.7 ± 25.0 °C (Predicted) | [2] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Not miscible or difficult to mix with water | [2] |

| Storage Temperature | Room Temperature, Sealed in a dry environment | [2] |

Hazard Assessment and GHS Classification

Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, this hazard assessment is based on the closely related analogue, 3-Chloro-5-fluorobenzonitrile (CAS: 327056-73-5) , and the general hazards associated with halogenated aromatic nitriles. The structural similarity suggests a comparable hazard profile.

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4][6]

Primary Hazard Concerns:

-

Cyanide Toxicity: The most significant and immediate danger associated with phenylacetonitrile derivatives is the potential for the release of cyanide, either through metabolic processes in the body or via decomposition. Cyanide is a potent and rapidly acting poison.

-

Dermal Absorption: Halogenated organic compounds can be readily absorbed through the skin, leading to systemic toxicity.[7]

-

Inhalation Hazard: Vapors or aerosols of the compound can be inhaled, causing respiratory tract irritation and systemic poisoning.

-

Ocular and Dermal Irritation: Direct contact can cause significant irritation to the eyes and skin.[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their locations should be clearly marked.[8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by the anticipated hazards.

-

Hand Protection: Wear nitrile gloves as a minimum. Consider double-gloving for extended operations or when handling larger quantities. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[6]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4]

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[4][6]

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and incidents.

General Handling Procedures

-

Designated Work Area: Designate a specific area within a chemical fume hood for working with this compound.

-

Avoid Aerosol Generation: Handle the liquid carefully to avoid splashing and the formation of aerosols.

-

Grounding: When transferring larger quantities, ensure all equipment is properly grounded to prevent static discharge.[7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][9]

Storage Requirements

-

Container: Keep the container tightly sealed and in an upright position.[2][8][9]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][9]

-

Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[4][7]

Emergency Procedures: A Step-by-Step Guide

Rapid and correct response in an emergency is critical.

In Case of Exposure

Caption: Immediate actions for different routes of exposure.

Detailed First Aid Measures:

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[8][10] While rinsing, remove all contaminated clothing.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][11] Remove contact lenses if it is safe to do so.[6] Get medical attention immediately.

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6][8] If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4][7] If the person is conscious, rinse their mouth with water.[4][6] Never give anything by mouth to an unconscious person.[6][7] Call a poison control center or doctor immediately.

Spill Response Protocol

Caption: Decision-making and response for spills.

Key Spill Response Steps:

-

Evacuate and Alert: For large spills, evacuate the area immediately and inform others.[9]

-

Control and Contain: For small spills that can be safely managed by trained personnel, restrict access to the area.

-

Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment and Cleanup: Cover the spill with an inert absorbent material such as vermiculite or sand.[9] Do not use combustible materials. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly.

Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.[4]

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including hydrogen cyanide, hydrogen chloride, hydrogen fluoride, and oxides of carbon and nitrogen.[4][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[4]

-

Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Conclusion

This compound is a valuable chemical intermediate, but it presents significant health and safety risks if not handled correctly. A comprehensive understanding of its properties, potential hazards, and the implementation of robust safety protocols are essential for its safe use in a research and development setting. This guide provides the foundational knowledge and procedures to mitigate these risks, fostering a safer laboratory environment.

References

-

3-Chloro-5-fluorobenzonitrile . PubChem. [Link]

-

Section 3: Emergency Procedures . Princeton University Environmental Health and Safety. [Link]

-

This compound . P&S Chemicals. [Link]

-

Emergency Procedures for Incidents Involving Chemicals . University of Kentucky Research Safety. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-5-fluorophenylacetonitrile in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Chloro-5-fluorophenylacetonitrile is a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its solubility profile in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document outlines the core chemical principles governing its solubility, offers qualitative predictions, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's behavior in solution.

Introduction and Physicochemical Profile

This compound (CAS No. 493038-93-0) is a substituted aromatic nitrile.[1][2] Its molecular structure, featuring a phenyl ring with chloro, fluoro, and cyanomethyl substituents, dictates its physical and chemical properties. The presence of halogens and a polar nitrile group on a hydrophobic benzene ring results in a molecule with nuanced solubility characteristics.[1]

Understanding these characteristics is paramount for its effective use. In synthetic chemistry, solvent selection impacts reaction rates and yield. For purification via crystallization, knowledge of solubility curves is essential. In formulation, solubility dictates the choice of excipients and the ultimate bioavailability of a drug candidate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 493038-93-0 | [1][2] |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Predicted Density | ~1.286 g/cm³ | [2] |

| Predicted Boiling Point | 244.7 ± 25.0 °C | [2] |

| Water Solubility | Not miscible or difficult to mix | [2] |

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" is the primary guiding factor.

-

Polarity: The molecule possesses significant polarity due to the strong dipole moment of the nitrile group (-C≡N) and the electronegative chlorine and fluorine atoms. This suggests good solubility in polar organic solvents.

-

Hydrogen Bonding: The nitrogen atom in the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor. This allows for favorable interactions with protic solvents like alcohols (e.g., ethanol, methanol).

-

Aromatic System: The benzene ring is nonpolar and hydrophobic. It can engage in π-π stacking interactions with aromatic solvents (e.g., toluene) and contributes to solubility in less polar environments.

-

Halogen Substituents: The chloro and fluoro groups increase the molecule's polarity and can participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

Based on these principles, a qualitative prediction of solubility in common organic solvent classes can be made.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions between the solvent and the polar C-Cl, C-F, and C≡N bonds are the primary drivers. These solvents effectively solvate the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The solvents can engage in hydrogen bonding with the nitrile nitrogen (as an acceptor) and strong dipole-dipole interactions. Solubility may be slightly lower than in top polar aprotic solvents if the solvent's hydrogen-bonding network is significantly disrupted. |

| Nonpolar Aromatic | Toluene, Xylene | Moderate to High | The aromatic ring of the solute can interact favorably with the aromatic solvent via π-π stacking. The overall polarity of the solute may limit miscibility compared to more polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Similar polarity and dipole characteristics allow for effective solvation. |

| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, but lack the strength of ketones or alcohols. |

| Alkanes | Hexane, Heptane | Low | These are nonpolar solvents. The significant polarity of this compound makes it energetically unfavorable to dissolve in an alkane matrix. |

| Water | - | Very Low / Immiscible | The large, nonpolar phenyl group dominates the molecule's character, making it hydrophobic despite its polar functional groups.[2] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, an experimental determination is necessary. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is highly recommended.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.

Causality and Self-Validation

This protocol is designed to be self-validating by ensuring true equilibrium is reached. Key steps and their rationale include:

-

Using Excess Solute: Ensures that the solution becomes saturated and remains so, which is the definition of solubility.[3]

-

Extended Equilibration Time: Allows sufficient time for the dissolution process to reach a steady state. Taking samples at multiple time points (e.g., 24 and 48 hours) and comparing the results validates that equilibrium has been achieved.[5]

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath ensures the data is reproducible and relevant to specific process conditions.[6]

-

Phase Separation: Filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) is critical to remove all undissolved particulate matter, ensuring the analyzed sample represents only the dissolved solute.

-

Validated Analytical Method: Using a calibrated HPLC method provides the accuracy and sensitivity needed for precise quantification of the solute in the saturated solution.[7][8]

Step-by-Step Methodology

-

Preparation:

-

Select a panel of organic solvents based on the predictions in Table 2.

-

Prepare a series of clean, sealable glass vials (e.g., 4 mL or 8 mL).

-

Accurately add a known volume of a chosen solvent (e.g., 2.0 mL) to each of two or three replicate vials.

-

-

Sample Addition:

-

Add an excess amount of this compound to each vial. "Excess" means adding enough material so that undissolved liquid is clearly visible after initial mixing. A starting point would be ~50-100 mg per mL of solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator inside a temperature-controlled incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a minimum of 24 hours to allow the system to reach equilibrium. For rigorous studies, a 48-hour or 72-hour equilibration is recommended.[5][6]

-

-

Sample Collection and Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours for the excess solute to settle.

-

Carefully draw an aliquot from the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial. This step is critical to remove any microscopic undissolved droplets.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A 100-fold or 1000-fold dilution is common.

-

Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration.[9][10]

-

-

Quantification:

-

Prepare a set of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.[7]

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Multiply the result by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility, typically reported in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While published quantitative data for the solubility of this compound in organic solvents is scarce, a thorough understanding of its physicochemical properties allows for strong qualitative predictions. The molecule is expected to be highly soluble in polar aprotic and polar protic solvents, with moderate to low solubility in nonpolar solvents. For drug development and process chemistry applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a robust, reliable, and scientifically sound method for its determination. Adherence to this methodology will ensure the generation of high-quality, reproducible data essential for informed decision-making in a research and development setting.

References

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Unlocking New Research Frontiers: A Technical Guide to 3-Chloro-5-fluorophenylacetonitrile for Drug Discovery and Materials Science

Abstract

3-Chloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that is emerging as a pivotal building block in modern chemical synthesis. Its unique electronic properties, conferred by the meta-disposed chloro and fluoro substituents, provide a versatile scaffold for the development of novel pharmaceuticals and advanced materials. This in-depth technical guide explores the synthesis, reactivity, and potential research applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's distinct characteristics to drive innovation in their respective fields. We will delve into advanced synthetic strategies, its role in the construction of bioactive molecules such as kinase inhibitors and central nervous system (CNS) active agents, and its potential in the burgeoning field of specialty polymers.

Introduction: The Strategic Advantage of Halogenation

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a well-established strategy in medicinal chemistry and materials science.[1][2] These substituents can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 3-chloro-5-fluorophenyl moiety, in particular, offers a unique combination of steric and electronic effects that can be exploited to fine-tune molecular interactions and reactivity.[2] this compound, as a carrier of this valuable structural motif, serves as a versatile precursor for a wide array of complex chemical architectures.[3]

Synthesis of this compound: A Comparative Analysis

The efficient and scalable synthesis of this compound is paramount for its widespread application in research and development. This section provides a detailed overview of the primary synthetic route and discusses potential alternative methodologies.

Primary Synthetic Route: Nucleophilic Substitution

The most commonly employed method for the synthesis of this compound is the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.[2] This reaction is typically carried out under phase-transfer catalysis conditions to facilitate the reaction between the organic-soluble benzyl bromide and the aqueous cyanide solution.

Experimental Protocol: Synthesis of this compound [2]

-

Materials:

-

3-Chloro-5-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Tributylbenzylammonium chloride (phase-transfer catalyst)

-

Toluene

-

Deionized water

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-5-fluorobenzyl bromide (1.0 eq) in toluene.

-

In a separate beaker, prepare an aqueous solution of sodium cyanide (1.5-2.0 eq).

-

To the toluene solution, add the aqueous sodium cyanide solution and tributylbenzylammonium chloride (0.05-0.1 eq).

-

Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil.

-

Alternative Synthetic Strategies

-

Sandmeyer Reaction: The Sandmeyer reaction provides a classic and reliable method for the introduction of a nitrile group onto an aromatic ring.[4] This would involve the diazotization of 3-chloro-5-fluoroaniline, followed by treatment with a copper(I) cyanide salt.[5] While effective, this multi-step process may have a lower overall yield compared to the direct cyanation of a pre-functionalized benzyl derivative.

-

Cyanation of Benzyl Alcohols: Recent advances in catalysis have enabled the direct cyanation of benzyl alcohols.[6] This method offers a more atom-economical and potentially greener alternative to the use of benzyl halides. The reaction of 3-chloro-5-fluorobenzyl alcohol with a cyanide source in the presence of a suitable catalyst could provide a direct route to the target molecule.

-

From the Corresponding Aldehyde: A one-pot synthesis starting from 3-chloro-5-fluorobenzaldehyde is also a plausible route. This would involve the reduction of the aldehyde to the corresponding benzyl alcohol, in situ chlorination to the benzyl chloride, and subsequent cyanation.[7]

Table 1: Comparison of Synthetic Routes to Phenylacetonitriles

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Nucleophilic Substitution | Benzyl Halide | NaCN or KCN, Phase-transfer catalyst | High yield, readily available starting materials, straightforward procedure. | Use of highly toxic cyanide salts. |

| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺, CuCN | Versatile for a wide range of substituted anilines. | Multi-step, potential for side reactions, use of diazonium salts. |

| Cyanation of Benzyl Alcohol | Benzyl Alcohol | Cyanide source, Catalyst (e.g., Lewis acid) | Atom-economical, avoids the use of benzyl halides. | May require specific and potentially expensive catalysts. |

Chemical Reactivity and Functional Group Transformations

The synthetic utility of this compound stems from the reactivity of its two key functional domains: the nitrile group and the halogenated aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, providing access to a diverse range of chemical entities.

-